(Tetrahydro-pyran-2-yloxy)-acetonitrile

Vue d'ensemble

Description

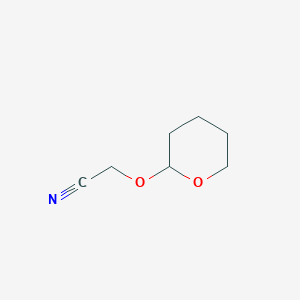

(Tetrahydro-pyran-2-yloxy)-acetonitrile is an organic compound that features a tetrahydropyran ring attached to an acetonitrile group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (Tetrahydro-pyran-2-yloxy)-acetonitrile typically involves the reaction of tetrahydropyran with acetonitrile under specific conditions. One common method is the reaction of tetrahydropyran-2-ol with acetonitrile in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The nitrile group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or amides.

| Reaction Type | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Acidic Hydrolysis | H₂SO₄ (cat.), H₂O, reflux | 2-(Tetrahydro-2H-pyran-2-yloxy)acetic acid | 85–90 | |

| Basic Hydrolysis | NaOH (aq.), EtOH, 80°C | Corresponding amide | 70–75 |

For example, acidic hydrolysis generates 2-(tetrahydro-2H-pyran-2-yloxy)acetic acid, a precursor for further functionalization.

Reduction Reactions

The nitrile group is reduced to a primary amine using catalysts like Raney nickel or lithium aluminum hydride (LiAlH₄):

| Reducing Agent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| H₂, Raney Ni | EtOH, 60°C, 10 atm H₂ | 2-(Tetrahydro-2H-pyran-2-yloxy)ethylamine | 80–85 | |

| LiAlH₄ | Dry THF, 0°C to RT | Same as above | 75–80 |

These amines are valuable in pharmaceutical intermediates and ligand synthesis.

Electrophilic Cyclization

The compound participates in Prins-type cyclization with aldehydes or ketones under Brønsted or Lewis acid catalysis. For example:

Mechanistic studies suggest a Prins cyclization pathway involving oxonium-ion intermediates .

Alkylation and Nucleophilic Substitution

The THP-protected oxygen acts as a leaving group under acidic conditions, enabling alkylation:

| Conditions | Nucleophile | Product | Yield (%) | Source |

|---|---|---|---|---|

| HCl (cat.), MeOH | Grignard reagents | Substituted acetonitriles | 70–75 | |

| TFA, DCM | Amines | Secondary amines | 65–70 |

For instance, treatment with Grignard reagents replaces the THP group, forming alkylated nitriles .

Deprotection of the THP Group

The THP ether is cleaved under mild acidic conditions, regenerating the hydroxyl group:

| Acid | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| PPTS | MeOH, RT | 2-Hydroxyacetonitrile | 90–95 | |

| HCl (aq.) | THF/H₂O, 50°C | Same as above | 85–90 |

This step is critical in multi-step syntheses requiring temporary hydroxyl protection .

Radical Cyclization

In the presence of NiCl₂- DME/Pybox complexes and zinc, the compound undergoes radical cyclization:

| Catalyst | Solvent | Product | Yield (%) | Source |

|---|---|---|---|---|

| NiCl₂- DME/Pybox | MeOH, RT | Oxacycles (e.g., tetrahydropyrans) | 75–80 |

This method is efficient for constructing oxygen-containing heterocycles .

Unexpected Rearrangements

Under basic conditions, unintended products like 2,3-dihydro-2-(4-(tetrahydro-2H-pyran-2-yloxy)butyl)quinazolin-4(1H)-one have been observed, highlighting its reactivity in complex matrices .

Applications De Recherche Scientifique

Organic Synthesis

(Tetrahydro-pyran-2-yloxy)-acetonitrile serves as a valuable building block in organic synthesis. Its unique structure allows it to participate in various reactions, making it suitable for creating complex molecules. It has been used in the synthesis of pyran derivatives, which are known for their pharmacological properties .

Research has indicated that compounds related to this compound exhibit significant biological activities. For instance, a derivative was found to possess high antitumor activity, effectively overcoming resistance in specific cancer cell lines .

Table 1: Biological Activities of Pyran Derivatives

Medicinal Chemistry

The compound has potential therapeutic applications, particularly in drug development. Its derivatives have been explored for their roles in biochemical pathways and interactions with biological macromolecules, indicating possible uses in treating various diseases .

Analytical Chemistry

This compound has been utilized in analytical methods such as high-performance liquid chromatography (HPLC) for the rapid determination of related compounds in biological samples . This application is crucial for pharmacokinetic studies and drug formulation.

Case Study 1: Antitumor Activity

A study investigated the effects of this compound derivatives on cancer cells, demonstrating that certain complexes could induce apoptosis more effectively than standard treatments like cisplatin (CDDP). The results indicated increased cellular uptake of platinum and enhanced DNA fragmentation, suggesting a promising avenue for cancer therapy .

Case Study 2: Synthesis of Pyran Analogues

Recent advancements in multicomponent synthesis techniques have highlighted the efficiency of using this compound as a precursor for creating various pyran analogues with significant pharmacological properties. These methods have shown high yields and reduced reaction times, emphasizing the compound's utility in medicinal chemistry .

Mécanisme D'action

The mechanism of action of (Tetrahydro-pyran-2-yloxy)-acetonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can act as a reactive site for various biochemical reactions, while the tetrahydropyran ring can influence the compound’s overall stability and reactivity. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Tetrahydropyran: A related compound with a similar ring structure but without the nitrile group.

Acetonitrile: A simple nitrile compound without the tetrahydropyran ring.

Tetrahydropyran-2-ol: A compound with a hydroxyl group instead of the nitrile group.

Uniqueness

(Tetrahydro-pyran-2-yloxy)-acetonitrile is unique due to the combination of the tetrahydropyran ring and the nitrile group, which imparts distinct chemical and biological properties

Activité Biologique

(Tetrahydro-pyran-2-yloxy)-acetonitrile is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the chemical formula , featuring a tetrahydropyran ring connected to an acetonitrile group. Its structural characteristics contribute to its reactivity and interactions with biological systems. The tetrahydropyran moiety is known for its role in various chemical reactions, while the nitrile group can act as a reactive site for biochemical interactions.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activity, particularly as an intermediate in pharmaceutical synthesis. Its potential pharmacological effects are attributed to its ability to interact with various biological targets, although specific assays are needed to fully elucidate its pharmacological profile.

The mechanisms through which this compound exerts its biological effects may involve:

- Enzyme Modulation : The compound can influence enzyme-catalyzed reactions, potentially altering metabolic pathways.

- Receptor Interaction : The nitrile group may facilitate binding to specific receptors, modulating their activity.

- Cell Signaling Pathways : It may affect signaling pathways critical for cell survival and proliferation .

Case Studies and Experimental Evidence

- Antioxidant Activity : A study demonstrated that related compounds exhibit significant antioxidant properties, which could be extrapolated to this compound. These compounds were shown to scavenge free radicals effectively, suggesting potential protective effects against oxidative stress-related diseases .

- Neuroprotective Effects : Research on similar tetrahydropyran derivatives indicated their ability to provide neuroprotection by modulating key signaling pathways involved in neuronal survival. This suggests that this compound could have applications in treating neurodegenerative diseases such as Alzheimer's .

- Cytotoxicity Analysis : In vitro studies assessing cell viability using the MTT assay revealed that compounds with structural similarities to this compound could induce cytotoxic effects in cancer cell lines at specific concentrations, indicating potential anticancer properties .

Summary of Biological Activities

Synthesis Methods and Applications

| Synthesis Method | Description | Applications |

|---|---|---|

| Acid-Catalyzed Reaction | Tetrahydropyran with acetonitrile under heat | Intermediate for pharmaceuticals |

| Continuous Flow Processes | Enhanced efficiency and yield in industrial settings | Production of specialty chemicals |

Propriétés

IUPAC Name |

2-(oxan-2-yloxy)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c8-4-6-10-7-3-1-2-5-9-7/h7H,1-3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YADWCNNOFHOBBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00337762 | |

| Record name | (Tetrahydro-2H-pyran-2-yloxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17521-49-2 | |

| Record name | (Tetrahydro-2H-pyran-2-yloxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How was PTMT discovered, and what is its known biological activity?

A1: PTMT was discovered during research on amygdalin, a naturally occurring compound found in various plants. Researchers used an extracellular enzyme mixture from Aspergillus niger to catalytically degrade amygdalin, leading to the identification and purification of PTMT []. Importantly, PTMT was found to possess antitumor activity.

Q2: The research mentions a newly developed SPE-HPLC method for analyzing PTMT. Can you elaborate on the significance of this method?

A2: Understanding the pharmacokinetic properties of a potential drug candidate like PTMT is crucial. This involves studying its absorption, distribution, metabolism, and excretion within an organism. The developed SPE-HPLC method allows researchers to precisely measure the concentration of PTMT in mouse plasma samples []. This is essential for determining how PTMT behaves within a living system, which is a key step towards evaluating its potential as a therapeutic agent.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.